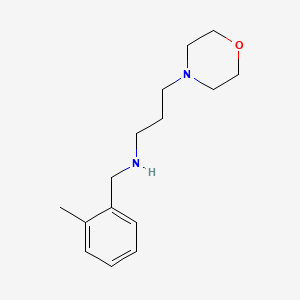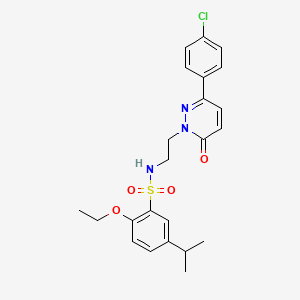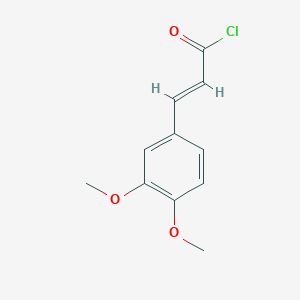
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted phenols with acryloyl chloride in the presence of a base. For example, 3,5-dimethylphenyl acrylate, a compound with structural similarities, was synthesized using 3,5-dimethylphenol and acryloyl chloride in the presence of triethylamine (Vijayanand et al., 2002). Another example includes the synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes, prepared by reacting phenols with acryloyl chloride (Zhou et al., 2014).
Molecular Structure Analysis
The molecular structure and electronic configurations of acryloyl-containing compounds have been studied using techniques such as photoionization mass spectroscopy and HeI photoelectron spectroscopy. For instance, acryloyl isocyanate and acryloyl chloride have been examined to understand their molecular and electronic structures, demonstrating the planarity and stability of these molecules post-ionization (Ge et al., 2009).
Chemical Reactions and Properties
Acryloyl chloride is known for its reactivity, forming polymers and copolymers through free radical polymerization. It reacts with various monomers, such as 4-chlorophenyl acrylate, to synthesize polymers with potential applications in the leather industry (Thamizharasi et al., 1999). The reactivity of acryloyl chloride with dienamines has also been explored, indicating its versatility in synthesizing diverse chemical structures (Firrell et al., 1970).
Physical Properties Analysis
The physical properties of polymers derived from acryloyl chloride, such as thermal stability and solubility, have been thoroughly investigated. Polymers exhibit varying glass transition temperatures and thermal degradation patterns, which are crucial for their application in specific industries (Vijayanand et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity ratios and polymerization behavior of acryloyl chloride with other monomers, have been studied to optimize the synthesis of copolymers. The determination of reactivity ratios helps in predicting the composition of the resulting copolymers, which is vital for tailoring materials with desired properties (Mary & Reddy, 1991).
Scientific Research Applications
Chemistry and Applications of Acrylate Compounds
Acrylate compounds, including (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, are crucial in polymer science, where they serve as building blocks for creating polymers with specific properties. Acrylamide, a related compound, is extensively studied for its applications in polyacrylamide production, which are used in soil conditioning, wastewater treatment, and as a medium for electrophoresis in protein separation (Friedman, 2003). The vast applications of polyacrylamides highlight the importance of acrylate chemistry in environmental and biochemical engineering.
Coordination Chemistry and Polymer Networks
Acrylate monomers are significant in the formation of coordination polymers, which are explored for their structural, thermal, and potentiometric properties. These polymers have applications in water treatment, mining, and as materials with specialized electrical and mechanical properties. Studies have shown that modifying the components of acrylate-based polymers can influence their setting time, polymerization temperature, and strength, which is critical for their application in medical, dental, and other technological fields (Ghoneim et al., 2015).
Biomedical Applications
In the biomedical sector, acrylate compounds play a significant role in the development of bone cements used in image-guided therapies. The chemistry of bone cement polymerization is crucial for its clinical use, particularly in interventions such as percutaneous vertebroplasty. Understanding the effects of component concentration on the properties of polymethylmethacrylate (PMMA)-based bone cements can help tailor these materials for specific clinical applications, enhancing their performance and safety (Nussbaum, Gailloud, & Murphy, 2004).
Environmental Considerations
The interaction of acrylate-based polymers with the environment, especially their degradation and the formation of by-products during water treatment processes, is a subject of ongoing research. Understanding the reaction of these compounds with disinfectants like chlorine and their potential to form harmful by-products is essential for assessing their environmental impact and ensuring the safety of water treatment practices (Bolto, 2005).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZRSNJGRIAKS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | |
CAS RN |
39856-08-1 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

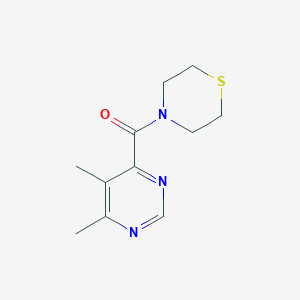
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)

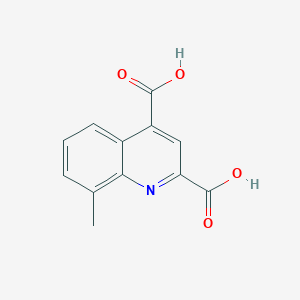

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
